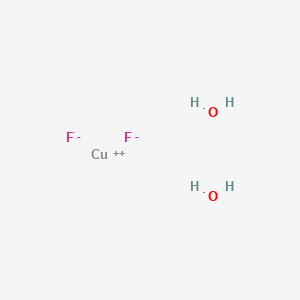

COPPER(II) FLUORIDE DIHYDRATE

Description

Properties

IUPAC Name |

copper;difluoride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2FH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRICEWDSISGPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[F-].[F-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuF2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158788 | |

| Record name | Cupric fluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13454-88-1 | |

| Record name | Cupric fluoride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric fluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC FLUORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A38PC42E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Copper(II) Fluoride Dihydrate from Copper Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of copper(II) fluoride dihydrate (CuF₂·2H₂O) from copper carbonate (CuCO₃). The document details the chemical principles, a structured experimental protocol, essential safety precautions, and characterization data for the final product.

Introduction

Copper(II) fluoride and its hydrated form are of significant interest in various fields, including as a catalyst in organic synthesis, as a component in high-energy batteries, and in the production of ceramics and enamels.[1] The synthesis from copper carbonate offers a direct route utilizing a common and relatively stable copper salt. This method involves the acid-base reaction between copper carbonate and hydrofluoric acid, leading to the formation of copper(II) fluoride, which can be crystallized as the dihydrate.

Chemical Principles

The core of the synthesis is the reaction of copper carbonate with hydrofluoric acid (HF). Copper carbonate, a basic salt, reacts with the strong acid HF in a neutralization-type reaction. The overall chemical equation for this process is:

CuCO₃(s) + 2HF(aq) + H₂O(l) → CuF₂·2H₂O(s) + CO₂(g)

This reaction proceeds with the evolution of carbon dioxide gas, and the desired this compound is then isolated from the aqueous solution by crystallization.

Experimental Protocol

EXTREME CAUTION: Hydrofluoric acid is a highly corrosive and toxic substance. All work with HF must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves (neoprene or butyl), a face shield, chemical splash goggles, and a lab coat.[2][3][4] An operational safety shower and eyewash station must be immediately accessible.[4] A calcium gluconate gel should be readily available as a first aid antidote for HF skin exposure.[2] Never work alone when handling hydrofluoric acid.[4]

Materials and Reagents:

-

Copper(II) carbonate (CuCO₃), high purity

-

Hydrofluoric acid (HF), 40% aqueous solution

-

Deionized water

-

Polyethylene or Teflon labware (beakers, stirring rods, etc.) - Glassware must not be used as it is etched by HF. [3]

Procedure:

-

Reaction Setup: In a certified chemical fume hood, weigh 12.36 g (0.1 mol) of copper(II) carbonate into a 250 mL polyethylene or Teflon beaker.

-

Acid Addition: While stirring the copper carbonate powder with a Teflon-coated magnetic stir bar, slowly and carefully add 20 mL of 40% hydrofluoric acid (approximately 0.4 mol HF, ensuring a molar excess of HF). The addition should be done portion-wise to control the effervescence of carbon dioxide gas.

-

Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure the complete reaction of the copper carbonate. The color of the suspension will change as the reaction progresses, and the evolution of CO₂ will cease.

-

Crystallization: Gently heat the resulting solution to approximately 50-60°C to ensure all the copper fluoride is dissolved. Then, allow the solution to cool slowly to room temperature. For optimal crystal growth, the beaker can be covered with a perforated polyethylene film and left undisturbed for 24-48 hours. Blue crystals of this compound will precipitate.

-

Isolation: Decant the supernatant liquid carefully. Collect the blue crystals by filtration using a polyethylene Buchner funnel and filter paper.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any residual acid, followed by a wash with a small amount of ethanol.

-

Drying: Dry the crystals under vacuum at room temperature or in a desiccator containing a suitable desiccant. The final product is a blue crystalline solid.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | CuF₂·2H₂O | [5] |

| Molar Mass | 137.57 g/mol | [5] |

| Appearance | Blue crystalline solid | [5] |

| Density | 2.934 g/cm³ | [5] |

| Melting Point | Decomposes at 130 °C | [5] |

| Solubility | Slightly soluble in cold water, decomposes in hot water. Soluble in HCl, HF, and HNO₃. | [1] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [6] |

| Space Group | I2/m | [6] |

| a | 6.416 Å | [6] |

| b | 7.397 Å | [6] |

| c | 3.301 Å | [6] |

| β | 99.6° | [6] |

Characterization

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

-

X-ray Diffraction (XRD): XRD is used to confirm the crystalline structure of the product. The diffraction pattern should match the known pattern for monoclinic CuF₂·2H₂O.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of water of hydration and the Cu-F bond. The spectrum would show characteristic absorption bands for the O-H stretching and bending vibrations of the water molecules and the vibrational modes of the Cu-F bond.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can be used to determine the water content and the decomposition temperature. The TGA curve would show a weight loss corresponding to the two water molecules, followed by decomposition at higher temperatures.

Visualizations

References

Unveiling the Structure of CuF₂·2H₂O: A Technical Guide to its Crystal Structure Determination

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure determination of copper(II) fluoride dihydrate (CuF₂·2H₂O), a compound of interest in materials science and coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the crystallographic analysis of this hydrated metal halide. The guide outlines the experimental protocols, presents key crystallographic data in a structured format, and illustrates the procedural workflow for crystal structure determination.

Introduction

This compound (CuF₂·2H₂O) is a crystalline solid whose structural characterization is crucial for understanding its physical and chemical properties, including its magnetic behavior. The determination of its crystal structure through single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall molecular geometry, offering insights into the coordination environment of the copper ion and the role of water molecules in the crystal lattice.

Experimental Protocols

While the original literature establishing the crystal structure of CuF₂·2H₂O provides the final structural parameters, detailed experimental procedures are often assumed. The following sections describe a plausible and comprehensive methodology for the synthesis and crystallographic analysis of CuF₂·2H₂O based on standard laboratory practices for similar hydrated metal salts.

Synthesis of Single Crystals

High-quality single crystals of CuF₂·2H₂O suitable for X-ray diffraction can be grown using the slow evaporation method.

-

Procedure:

-

A saturated aqueous solution of copper(II) fluoride is prepared by dissolving CuF₂ powder in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

The hot, saturated solution is filtered to remove any insoluble impurities.

-

The clear filtrate is transferred to a crystallizing dish and covered with a perforated paraffin film to allow for slow evaporation of the solvent at room temperature.

-

The dish is left undisturbed in a vibration-free environment.

-

Over a period of several days to weeks, well-formed, blue, prismatic crystals of CuF₂·2H₂O will precipitate from the solution.

-

A suitable crystal, typically 0.1-0.3 mm in its largest dimension and free of visible defects, is selected for X-ray analysis.

-

Single-Crystal X-ray Diffraction Data Collection

The collection of X-ray diffraction data is performed using a single-crystal X-ray diffractometer.

-

Procedure:

-

A selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

The mounted crystal is placed on the diffractometer, which is typically equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.

-

The crystal is cooled to a low temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

The unit cell parameters are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of frames with specific exposure times.

-

Structure Solution and Refinement

The collected diffraction data is processed to yield the final crystal structure.

-

Procedure:

-

The raw diffraction images are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption) using software such as SAINT or CrysAlisPro.

-

The crystal structure is solved using direct methods or Patterson methods with software like SHELXT. This initial step provides a preliminary model of the atomic positions.

-

The structural model is then refined by full-matrix least-squares on F² using software such as SHELXL. This iterative process adjusts atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms of the water molecules are typically located from the difference Fourier map and refined with appropriate restraints.

-

The final refined structure is validated using tools like PLATON or CheckCIF to ensure its chemical and crystallographic soundness.

-

Data Presentation

The crystallographic data for CuF₂·2H₂O, as determined by single-crystal X-ray diffraction, are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical formula | CuF₂·2H₂O |

| Formula weight | 137.57 g/mol |

| Crystal system | Monoclinic |

| Space group | I2/m |

| a (Å) | 6.416(5) |

| b (Å) | 7.397(5) |

| c (Å) | 3.301(5) |

| β (°) | 99.6(1) |

| Volume (ų) | 154.5(3) |

| Z | 2 |

| Calculated density (g/cm³) | 2.956 |

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | Wyckoff position | x | y | z | U(eq) (Ų) |

| Cu | 2a | 0 | 0 | 0 | |

| F | 4i | -0.222 | 0 | 0.311 | |

| O | 4g | 0 | 0.261 | 0 | |

| H | 8j | 0.107 | 0.340 | -0.073 | |

| Note: Isotropic displacement parameters are typically refined and reported in the full crystallographic information file (CIF). |

Selected Bond Distances and Angles

| Bond | Distance (Å) | Atoms | Angle (°) |

| Cu-F | 1.89 | F-Cu-O | 90 |

| Cu-O | 1.93 | F-Cu-F' | 180 |

| Cu-F' | 2.47 | O-Cu-O' | 180 |

| O-H···F | 2.66 |

Visualization of Experimental Workflow

The logical flow of the crystal structure determination process is illustrated in the following diagrams.

Caption: Workflow for the crystal structure determination of CuF₂·2H₂O.

Conclusion

The crystal structure of CuF₂·2H₂O has been unequivocally determined through single-crystal X-ray diffraction. The copper(II) ion is coordinated by two fluorine atoms and two oxygen atoms from water molecules in a square planar arrangement, with two additional, more distant fluorine atoms completing a highly distorted octahedral geometry. The water molecules play a crucial role in the crystal packing, forming hydrogen bonds with the fluoride ions. This detailed structural information is fundamental for a deeper understanding of the material's properties and for the rational design of new copper-based materials.

An In-depth Technical Guide to the Physical Properties of Copper(II) Fluoride Dihydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) fluoride dihydrate (CuF₂·2H₂O) is an inorganic compound that crystallizes as a blue solid. Its distinct physical properties, stemming from its unique crystal structure and the nature of the copper(II) ion, make it a compound of interest in various fields, including materials science and catalysis. This technical guide provides a comprehensive overview of the key physical properties of this compound crystals, with a focus on quantitative data, experimental methodologies, and structural visualizations to support advanced research and development activities.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Formula | CuF₂·2H₂O |

| Molar Mass | 137.57 g/mol |

| Appearance | Blue crystalline solid |

| Crystal System | Monoclinic |

| Space Group | I2/m (No. 12) |

| Unit Cell Parameters | a = 6.416 Å, b = 7.397 Å, c = 3.301 Å, β = 99.6° |

| Density | 2.934 g/cm³ |

| Melting Point | Decomposes around 130 °C |

| Solubility | Slightly soluble in cold water; decomposes in hot water. Soluble in hydrochloric acid, hydrofluoric acid, and nitric acid.[1] |

| Magnetic Properties | Antiferromagnetic |

| Optical Properties | Birefringent; Refractive Indices (NaD): α = 1.51, γ = 1.54 |

Crystallographic Properties

The arrangement of atoms within the this compound crystal is fundamental to its physical and chemical behavior. The crystal structure was famously determined by Geller and Bond in 1958 through single-crystal X-ray diffraction.

Crystal Structure

This compound crystallizes in the monoclinic system, belonging to the I2/m space group.[2] The unit cell contains two formula units. The copper(II) ion is in a distorted octahedral coordination environment. It is bonded to two fluorine atoms at a distance of 1.89 Å, two oxygen atoms from the water molecules at 1.93 Å, and two further fluorine atoms at a more distant 2.47 Å.[2] This distortion is a consequence of the Jahn-Teller effect, which is common for d⁹ copper(II) complexes. The arrangement leads to a preference for square coordination, with the two more distant fluorine atoms completing the distorted octahedron.[2] Hydrogen bonding is also present between the water molecules and fluorine atoms of neighboring unit cells, with an O-F distance of 2.66 Å.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is a critical experimental procedure for its characterization. The following protocol is based on the seminal work in the field.

-

Crystal Growth: Single crystals of CuF₂·2H₂O suitable for X-ray diffraction can be grown by the slow evaporation of a saturated aqueous solution of copper(II) fluoride at room temperature.

-

Crystal Mounting: A small, well-formed single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected using a suitable X-ray source (e.g., Mo Kα radiation). The diffraction data are collected at a controlled temperature, typically room temperature or a low temperature to reduce thermal vibrations. A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections. This involves indexing the reflections, integrating their intensities, and applying corrections for factors such as polarization and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Cu and F). Subsequent refinement of the atomic coordinates and displacement parameters is performed using least-squares methods against the experimental diffraction data. The positions of the hydrogen atoms can be located from difference Fourier maps.

Physical and Chemical Properties

Density

The density of this compound has been reported as 2.934 g/cm³.

Gas pycnometry is a standard and highly accurate method for determining the density of a solid material.

-

Sample Preparation: A known mass of the crystalline this compound is carefully weighed.

-

Instrumentation: A gas pycnometer, which consists of two chambers of known volume, is used. Helium is typically the gas of choice due to its inertness and small atomic size.

-

Measurement: The sample is placed in the sample chamber. The instrument then measures the pressure change when the gas is expanded from a reference chamber into the sample chamber.

-

Calculation: By applying the gas laws, the volume of the sample can be accurately determined. The density is then calculated by dividing the mass of the sample by its measured volume.

Thermal Properties

This compound is thermally sensitive and undergoes decomposition upon heating. The reported decomposition temperature is approximately 130 °C. The thermal decomposition is a multi-step process.[3][4] The initial step involves the loss of water of hydration, followed by further decomposition at higher temperatures.

TGA and DTA are powerful techniques to study the thermal behavior of materials.

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a sample pan (e.g., alumina or platinum).

-

Instrumentation: A simultaneous TGA/DTA instrument is used. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range in a controlled atmosphere (e.g., nitrogen or air).

-

Measurement: The TGA measures the change in mass of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and an inert reference.

-

Data Analysis: The TGA curve reveals the temperatures at which mass loss occurs, corresponding to dehydration and decomposition. The DTA curve shows endothermic or exothermic peaks associated with these processes.

Solubility

This compound is slightly soluble in cold water and decomposes in hot water. It is soluble in mineral acids such as hydrochloric acid, hydrofluoric acid, and nitric acid.[1]

The equilibrium shake-flask method is a common technique for determining the solubility of a solid in a solvent.

-

Sample Preparation: An excess amount of this compound crystals is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Sample Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of copper(II) ions in the clear, saturated solution is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). The solubility is then expressed as the concentration of the solute in the saturated solution.

Magnetic and Optical Properties

Magnetic Properties

This compound exhibits antiferromagnetic behavior at low temperatures.[2] This is due to the presence of unpaired d-electrons in the Cu²⁺ ion and the superexchange interactions mediated by the fluoride ions.

The magnetic susceptibility of a material can be measured using various techniques, such as a SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy balance.

-

Sample Preparation: A powdered sample of this compound is packed into a sample holder.

-

Measurement: The sample is placed in a magnetic field, and the force exerted on the sample is measured. For temperature-dependent studies, the measurement is repeated at various temperatures.

-

Calculation: The magnetic susceptibility is calculated from the measured force, the strength of the magnetic field, and the mass of the sample.

Optical Properties

As a monoclinic crystal, this compound is anisotropic and exhibits birefringence. The reported refractive indices for sodium D-line are α = 1.51 and γ = 1.54.[2]

The optical properties of birefringent crystals can be studied using a polarizing light microscope.

-

Sample Preparation: A thin section of a single crystal of this compound is prepared and mounted on a microscope slide.

-

Observation: The thin section is observed under a polarizing light microscope with crossed polarizers. The crystal will show interference colors, and as the stage is rotated, it will go into extinction at specific angles.

-

Refractive Index Measurement: The refractive indices can be determined using the immersion method, where the crystal is immersed in a series of liquids with known refractive indices until a match is found, indicated by the disappearance of the Becke line.

Conclusion

The physical properties of this compound are intricately linked to its monoclinic crystal structure and the electronic configuration of the copper(II) ion. This guide has provided a detailed overview of its key characteristics, supported by experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this interesting inorganic compound.

References

Solubility of Copper(II) Fluoride Dihydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of copper(II) fluoride dihydrate (CuF₂·2H₂O) in organic solvents. Due to a notable absence of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information, a detailed experimental protocol for determining solubility, and a comparative analysis with the more extensively studied copper(II) chloride. This guide is intended to be a foundational resource for researchers utilizing copper(II) fluoride in organic synthesis, catalysis, and pharmaceutical development, enabling them to make informed decisions on solvent selection and experimental design.

Introduction

Copper(II) fluoride and its hydrated form are versatile reagents in various chemical transformations, including as a fluorinating agent and a catalyst in organic reactions. The efficiency and feasibility of these reactions are often critically dependent on the solubility of the copper salt in the chosen organic solvent. A thorough understanding of its solubility characteristics is therefore essential for reaction optimization, process development, and the formulation of new chemical entities. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound in organic media.

Solubility of this compound: Qualitative and Comparative Data

Qualitative Solubility in Organic Solvents

-

Ethanol: this compound is reported to be soluble in ethanol.[1]

-

Acetone: It is reported to be insoluble in acetone.[1]

-

Liquid Ammonia: The compound is also noted as being insoluble in liquid ammonia.[1]

It is important to note that metal fluoride salts, in general, exhibit poor solubility in organic solvents due to their high lattice energies.[2]

Comparative Solubility Data: Anhydrous Copper(II) Chloride

In the absence of quantitative data for this compound, the solubility of anhydrous copper(II) chloride (CuCl₂) in various organic solvents is presented below for comparative purposes. This data can offer insights into the potential behavior of copper(II) salts in similar solvent systems.

| Organic Solvent | Temperature (°C) | Solubility (g / 100g of solvent) |

| Methanol | 0 | 56.5 |

| 10 | 57.4 | |

| 20 | 58.6 | |

| 30 | 60.0 | |

| 40 | 61.8 | |

| 50 | 64.4 | |

| Ethanol (absolute) | 0 | 46.8 |

| 10 | 48.7 | |

| 20 | 50.8 | |

| 30 | 53.2 | |

| 40 | 55.8 | |

| 50 | 58.9 | |

| Acetone | 25 | 46.3 |

| Pyridine | 25 | 26.3 |

Data sourced from "An In-depth Technical Guide to the Solubility of Copper Chlorides in Organic Solvents" by BenchChem.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, adapted from the isothermal saturation method.[1][3]

Materials and Equipment

-

This compound (CuF₂·2H₂O), analytical grade

-

Selected organic solvent(s), anhydrous grade

-

Thermostatic shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Sealed glass vials (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Drying oven

-

Inert gas supply (e.g., nitrogen or argon) for sensitive solvents

Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed, sealed glass vial. The presence of excess solid is crucial to ensure the solution reaches saturation.

-

Solvent Addition: Add a known mass or volume of the desired organic solvent to the vial.

-

Equilibration: Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that solubility equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a minimum of 2 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically resistant filter to prevent the transfer of any undissolved solid.

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, dry container.

-

Weigh the container with the solution to determine the mass of the saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a drying oven at a temperature that will not decompose the this compound.

-

Once the solvent is fully evaporated, re-weigh the container with the solid residue.

-

-

Calculation of Solubility:

-

Mass of dissolved CuF₂·2H₂O = (Mass of container + residue) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution) - (Mass of container + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved CuF₂·2H₂O / Mass of solvent) * 100

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for determining this compound solubility.

Factors Influencing Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of several factors. The diagram below outlines these relationships.

Caption: Key factors influencing the solubility of ionic compounds.

Conclusion

While this compound is a valuable reagent, a significant gap exists in the scientific literature regarding its quantitative solubility in common organic solvents. This guide has consolidated the available qualitative information and provided a robust, adaptable experimental protocol for researchers to determine these values in their specific systems. The comparative data for copper(II) chloride offers a useful, albeit indirect, reference point. It is anticipated that future research will provide the much-needed quantitative data to facilitate the broader application of this compound in organic and medicinal chemistry.

References

The Thermal Decomposition of Copper(II) Fluoride Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition behavior of copper(II) fluoride dihydrate (CuF₂·2H₂O). The information presented herein is synthesized from foundational studies and is intended to be a comprehensive resource for professionals in research and development. This document details the decomposition pathway, intermediate products, and final residues, supported by quantitative data, experimental methodologies, and visual representations of the processes.

Introduction

This compound is a blue crystalline solid with the chemical formula CuF₂·2H₂O. Understanding its thermal stability and decomposition mechanism is crucial for its application in various fields, including as a precursor in the synthesis of other copper compounds and in catalytic processes. Unlike other copper(II) halide hydrates, which often dehydrate to their anhydrous forms, the thermal decomposition of CuF₂·2H₂O is a more complex process involving the simultaneous loss of water and hydrogen fluoride.

Thermal Decomposition Pathway

The thermal decomposition of CuF₂·2H₂O occurs in a two-stage process. The first stage involves the formation of a stable intermediate, copper(II) hydroxyfluoride-copper(II) fluoride, with the concurrent release of hydrogen fluoride and water vapor. The second stage, occurring at a significantly higher temperature, involves the decomposition of this intermediate into copper(II) oxide and anhydrous copper(II) fluoride, with a further release of hydrogen fluoride.

The overall decomposition reactions are as follows:

Stage 1: 2CuF₂·2H₂O(s) → CuOHF·CuF₂(s) + HF(g) + 3H₂O(g)[1]

Stage 2: CuOHF·CuF₂(s) → CuO(s) + CuF₂(s) + HF(g)[1]

Quantitative Decomposition Data

The following table summarizes the key quantitative data associated with the thermal decomposition of CuF₂·2H₂O. The theoretical mass loss for each stage has been calculated based on the stoichiometry of the decomposition reactions.

| Stage | Temperature Range (°C) | Decomposition Reaction | Theoretical Mass Loss (%) | Products |

| 1 | 132 - 152 | 2CuF₂·2H₂O → CuOHF·CuF₂ + HF + 3H₂O | 26.9% | CuOHF·CuF₂, HF, H₂O |

| 2 | ~420 | CuOHF·CuF₂ → CuO + CuF₂ + HF | 7.3% (of intermediate) | CuO, CuF₂, HF |

Experimental Protocols

The characterization of the thermal decomposition of CuF₂·2H₂O involves several key analytical techniques. The following sections detail the methodologies employed in foundational studies.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis and differential scanning calorimetry are essential for determining the temperature ranges of decomposition and the associated mass losses.

-

Instrumentation: A simultaneous TGA-DSC instrument is used.

-

Sample Preparation: A small amount of CuF₂·2H₂O (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The TGA curve provides the percentage of mass loss as a function of temperature, from which the stoichiometry of the decomposition reactions can be inferred. The DSC curve shows endothermic and exothermic events associated with the decomposition steps.

X-ray Diffraction (XRD)

X-ray diffraction is used to identify the crystalline phases of the starting material, the intermediate, and the final products.

-

Instrumentation: A powder X-ray diffractometer with a copper radiation source (Cu Kα) is utilized.

-

Sample Preparation: Samples of the material at different stages of decomposition (pre-heating, after the first decomposition stage, and after the final stage) are finely ground and mounted on a sample holder. To prevent atmospheric moisture absorption, samples can be mounted in a dry box and coated with a protective film like Formvar.[1]

-

Data Collection: The XRD pattern is recorded over a 2θ range (e.g., 10-80°) with a specific step size and scan speed.

-

Data Analysis: The resulting diffraction patterns are compared with standard diffraction patterns from databases (e.g., the Powder Diffraction File - PDF) to identify the crystalline phases present in each sample.

Chemical Analysis

Wet chemical methods can be employed to determine the elemental composition of the intermediate and final products to confirm their identity.

-

Copper Analysis: The copper content can be determined electrolytically.[1]

-

Fluorine Analysis: The fluorine content can be determined by the volumetric lead bromofluoride method.[1]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the thermal decomposition pathway of CuF₂·2H₂O.

Caption: Experimental workflow for analyzing CuF₂·2H₂O decomposition.

Caption: Thermal decomposition pathway of CuF₂·2H₂O.

Conclusion

The thermal decomposition of this compound is a well-defined, two-step process that results in the formation of copper(II) oxide and anhydrous copper(II) fluoride. The process is characterized by the formation of a stable intermediate, CuOHF·CuF₂, and the evolution of both water vapor and hydrogen fluoride gas. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound. The distinct decomposition stages and products highlight the unique chemical behavior of CuF₂·2H₂O compared to other hydrated metal halides.

References

A Spectroscopic Guide to Copper(II) Fluoride Dihydrate for Researchers

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of copper(II) fluoride dihydrate (CuF₂·2H₂O), a compound of interest in materials science and catalysis. Tailored for researchers, scientists, and drug development professionals, this document details the theoretical basis and practical application of key spectroscopic techniques. It covers X-ray crystallography, vibrational (Infrared and Raman) spectroscopy, electronic (UV-Visible) spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy. The guide includes structured data tables, detailed experimental protocols, and conceptual diagrams to facilitate a deeper understanding of the structure-property relationships in this important inorganic compound.

Introduction

This compound (CuF₂·2H₂O) is a blue crystalline solid that serves as a valuable compound in various chemical applications, including ceramics, fluxes, and as a precursor in the synthesis of other fluorine-containing materials.[1][2] The coordination environment and electronic structure of the copper(II) ion dictate its chemical reactivity and physical properties. Spectroscopic analysis is therefore critical for its characterization.

This guide explores the primary spectroscopic techniques used to elucidate the structural and electronic properties of CuF₂·2H₂O. We will delve into the data derived from these methods, provide standardized protocols for their execution, and use visualizations to clarify complex relationships between molecular structure and spectroscopic output.

Crystal Structure: X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure of CuF₂·2H₂O, revealing a distorted octahedral coordination geometry around the copper(II) center, a direct consequence of the Jahn-Teller effect in d⁹ metal ions.[3]

The Cu(II) ion is coordinated to four ligands in a square-planar arrangement, consisting of two fluoride ions and two oxygen atoms from the water molecules.[4][5] Two additional fluoride ions from neighboring units are located at a greater distance, completing a highly distorted [4+2] octahedron.[4][5] This elongation is a key structural feature that profoundly influences the compound's spectroscopic properties.

Quantitative Crystallographic Data

The crystallographic data for CuF₂·2H₂O are summarized in the tables below.[5][6]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | CuF₂·2H₂O |

| Formula Weight | 137.57 g/mol |

| Crystal System | Monoclinic |

| Space Group | I2/m (No. 12) |

| a (Å) | 6.416 ± 0.005 |

| b (Å) | 7.397 ± 0.005 |

| c (Å) | 3.301 ± 0.005 |

| β (°) | 99.6 ± 0.1 |

| Volume (ų) | 154.6 |

| Z (Formula units/cell) | 2 |

Table 2: Key Interatomic Distances

| Bond | Distance (Å) | Description |

| Cu—F1 | 1.89 | Equatorial (Short) Bond |

| Cu—O | 1.93 | Equatorial (Short) Bond |

| Cu—F2 | 2.47 | Axial (Long) Bond |

| O—H···F | 2.66 | Hydrogen Bond |

Visualization of Coordination Environment

The diagram below illustrates the distorted octahedral coordination of the Cu(II) ion.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection: A suitable single crystal of CuF₂·2H₂O (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is used.

-

Unit Cell Determination: The diffractometer collects a series of diffraction spots from which the unit cell dimensions and crystal system are determined.

-

Data Integration: A full dataset is collected by rotating the crystal through various angles. The intensities of all diffraction spots are measured and integrated.

-

Structure Solution and Refinement: The collected data are processed to solve the phase problem and determine the initial atomic positions. The structural model is then refined against the experimental data to minimize the difference between observed and calculated structure factors, yielding precise atomic coordinates, bond lengths, and angles.[7]

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For CuF₂·2H₂O, these spectra are dominated by vibrations of the coordinated water molecules and the Cu-F and Cu-O bonds. While specific experimental spectra for CuF₂·2H₂O are not widely published, the expected vibrational modes can be predicted based on its structure and comparison with analogous hydrated salts like CuCl₂·2H₂O.[8][9]

Table 3: Expected Vibrational Modes for CuF₂·2H₂O

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Technique |

| 3000 - 3600 | O-H stretching of coordinated water | IR, Raman |

| 1600 - 1650 | H-O-H bending (scissoring) of coordinated water | IR |

| 600 - 900 | H₂O librational modes (rocking, wagging) | IR, Raman |

| 400 - 600 | Cu-O stretching | IR, Raman |

| 200 - 400 | Cu-F stretching | IR, Raman |

| < 200 | Lattice modes, O-Cu-O and F-Cu-F bending | Raman |

Experimental Workflow and Protocols

The general workflow for acquiring vibrational spectra is outlined below.

3.1.1 Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid powder samples with minimal preparation.[5][6]

-

Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.[6]

-

Sample Application: Place a small amount of CuF₂·2H₂O powder onto the crystal surface. Apply pressure using the built-in clamp to ensure good contact.[5]

-

Sample Scan: Acquire the IR spectrum, typically in the 4000–400 cm⁻¹ range. Co-add 32 to 64 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: After measurement, remove the sample and clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.[10]

3.1.2 Protocol: Raman Spectroscopy

Raman spectroscopy is particularly useful for observing low-frequency modes like metal-ligand vibrations and lattice modes.[2][11]

-

Sample Preparation: Place a small amount of CuF₂·2H₂O powder into a glass capillary tube or onto a microscope slide.

-

Instrument Setup: Place the sample in the spectrometer's sample holder. Focus the laser (e.g., 532 nm or 785 nm) onto the sample. A lower laser power should be used initially to avoid sample degradation.

-

Data Acquisition: Collect the Raman spectrum. The spectral range and acquisition time will depend on the instrument and sample, but a range of 100–4000 cm⁻¹ is typical.

-

Data Processing: The raw spectrum is processed to remove background fluorescence and cosmic rays before analysis.

Electronic Spectroscopy: UV-Visible

UV-Visible spectroscopy probes the electronic transitions within a molecule. For transition metal complexes, it is particularly sensitive to transitions involving d-orbitals. As a d⁹ ion, Cu(II) in an octahedral field has a single unpaired electron in the eg orbitals. Due to the Jahn-Teller distortion in CuF₂·2H₂O, the degeneracy of the d-orbitals is lifted, allowing for d-d transitions to occur upon absorption of light in the visible or near-infrared region.[12] These transitions are typically broad and weak (Laporte forbidden).

For the distorted octahedral geometry of CuF₂·2H₂O, a broad, asymmetric absorption band is expected, corresponding to the promotion of the unpaired electron from the lower-lying d-orbitals to the singly occupied molecular orbital (SOMO), which has dx²-y² character. This band is typically observed in the 600-900 nm range for many Cu(II) complexes.[13][14]

Experimental Protocol: Diffuse Reflectance UV-Vis Spectroscopy

For opaque solid samples like powders, diffuse reflectance is the preferred method.

-

Sample Preparation: The CuF₂·2H₂O powder is typically mixed with a non-absorbing reference material like BaSO₄ or MgO to ensure sufficient scattering. The mixture is packed into a sample holder.

-

Instrument Setup: The spectrophotometer must be equipped with an integrating sphere accessory to collect the diffusely reflected light.

-

Reference Scan: A reference spectrum is taken using the pure BaSO₄ or MgO powder.[15]

-

Sample Scan: The sample is scanned over the desired wavelength range (e.g., 200–1100 nm). The instrument measures the reflectance (R) of the sample.

-

Data Conversion: The reflectance data is often converted to absorbance using the Kubelka-Munk equation: F(R) = (1-R)² / 2R. This function is proportional to the absorption coefficient.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, making it ideal for the d⁹ Cu(II) ion. The spectrum provides detailed information about the electronic environment of the copper ion through the g-tensor and hyperfine coupling constants.[8]

Theoretical Principles and Expected Spectrum

The Jahn-Teller distortion in CuF₂·2H₂O leads to an electronically non-degenerate ground state and an anisotropic g-tensor.[3] The known crystal structure features a distinct axial elongation (two long Cu-F bonds, four shorter equatorial bonds). This geometry is expected to produce an axial EPR spectrum with two principal g-values: g∥ (parallel to the main symmetry axis) and g⊥ (perpendicular to the axis).

For an axially elongated Cu(II) complex with the unpaired electron in a dx²-y²-based orbital, the expected relationship is g∥ > g⊥ > gₑ (2.0023) .[16][17] Furthermore, the copper nucleus (both ⁶³Cu and ⁶⁵Cu isotopes have a nuclear spin I = 3/2) will interact with the unpaired electron, leading to hyperfine splitting of the EPR signal into four lines in the parallel region.[8]

The relationship between the distorted structure and the resulting spectroscopic signatures is shown below.

Experimental Protocol: Powder EPR Spectroscopy

-

Sample Preparation: A small amount of finely ground CuF₂·2H₂O powder is loaded into a quartz EPR tube (typically 3-4 mm outer diameter). To reduce spin-spin broadening, the sample can be diluted in an isostructural diamagnetic host, such as ZnF₂·2H₂O.[18]

-

Instrument Setup: The EPR tube is placed inside the resonant cavity of the spectrometer. The experiment is usually performed at low temperatures (e.g., liquid nitrogen, 77 K) to increase signal intensity and resolve spectral features.[18]

-

Data Acquisition: The magnetic field is swept while the sample is irradiated with a constant microwave frequency (e.g., X-band, ~9.5 GHz). The first derivative of the microwave absorption is recorded as a function of the magnetic field.

-

Data Analysis: The spectrum is analyzed to extract the principal components of the g-tensor (g∥ and g⊥) and the hyperfine coupling constants (A∥ and A⊥) by comparing the experimental spectrum with computer simulations.[19]

Conclusion

The spectroscopic characterization of this compound provides a clear illustration of structure-property relationships in transition metal chemistry. X-ray crystallography reveals a Jahn-Teller distorted octahedral geometry, which is the root cause of the features observed in other spectroscopic methods. Vibrational spectroscopy identifies the modes associated with the constituent water and fluoride ligands, while UV-Vis spectroscopy probes the resulting d-orbital energy splittings. Finally, EPR spectroscopy offers a detailed picture of the ground electronic state and the distribution of the unpaired electron. Together, these techniques provide a comprehensive and complementary analysis essential for researchers working with this and related materials.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Copper(II) fluoride - Wikipedia [en.wikipedia.org]

- 4. ossila.com [ossila.com]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | 安捷伦 [agilent.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. govinfo.gov [govinfo.gov]

- 8. Infrared and Raman spectra of CuCl2·2(H,D)2O and K2CuCl4·2(H,D)2O. Vibrational modes, assignment and coupling of the water librations | Semantic Scholar [semanticscholar.org]

- 9. Infrared and Raman spectra of CuCl2·2(H,D)2O and K2CuCl4·2(H,D)2O. Vibrational modes, assignment and coupling of the water librations | Scilit [scilit.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. Guide to Raman Spectroscopy | Bruker [bruker.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 19. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide on the Molecular Geometry of Hydrated Copper(II) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of hydrated copper(II) fluoride (CuF₂·2H₂O), a compound of interest in various chemical and materials science applications. This document details the structural parameters, coordination chemistry, and the experimental protocols utilized for its characterization, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

Introduction

Copper(II) fluoride dihydrate (CuF₂·2H₂O) is a blue crystalline solid.[1][2] Anhydrous copper(II) fluoride is a white, hygroscopic crystalline salt.[1] The hydrated form is of particular interest due to the influence of the water molecules on the coordination environment of the copper(II) ion, which has implications for its chemical reactivity and physical properties. Understanding the precise molecular geometry is crucial for applications ranging from catalysis to the design of novel materials.

Molecular Geometry and Coordination Environment

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[3][4] The analysis reveals a distorted octahedral coordination geometry around the central copper(II) ion.[3][4] This distortion is a classic example of the Jahn-Teller effect, commonly observed in d⁹ copper(II) complexes.[1]

The coordination sphere of the copper(II) ion is comprised of two fluoride ions and two oxygen atoms from the water molecules in a square planar arrangement, with two additional fluoride ions from neighboring units at a greater distance, completing the distorted octahedron.[3][4] The water molecules are integral to the crystal structure, participating in hydrogen bonding with the fluoride ions of adjacent molecules, creating a three-dimensional network.[3][4]

Quantitative Structural Data

The crystallographic data for this compound provides precise measurements of the atomic arrangement within the crystal lattice. These parameters are essential for computational modeling and for understanding the structure-property relationships of the compound.

Table 1: Crystallographic Data for this compound (CuF₂·2H₂O)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/m |

| a (Å) | 6.416 |

| b (Å) | 7.397 |

| c (Å) | 3.301 |

| β (°) | 99.6 |

| Formula Units (Z) | 2 |

Data sourced from single-crystal X-ray diffraction studies.[3][4]

Table 2: Selected Interatomic Distances for this compound (CuF₂·2H₂O)

| Bond | Distance (Å) |

| Cu-F (equatorial) | 1.89 |

| Cu-O (water) | 1.93 |

| Cu-F (axial) | 2.47 |

| O-H···F (Hydrogen Bond) | 2.66 |

Data sourced from single-crystal X-ray diffraction studies.[3][4]

Experimental Protocols

The determination of the molecular geometry of hydrated copper(II) fluoride relies on the successful synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.

Synthesis and Crystallization of this compound

A representative protocol for the synthesis and crystallization of this compound suitable for single-crystal X-ray diffraction is outlined below. This protocol is based on the reaction of a copper(II) source with hydrofluoric acid and subsequent crystallization.

Materials:

-

Copper(II) oxide (CuO) or Copper(II) carbonate (CuCO₃)

-

40% Hydrofluoric acid (HF)

-

Deionized water

-

Plastic beakers and stirring rods (HF reacts with glass)

Procedure:

-

In a fume hood, carefully add a stoichiometric amount of copper(II) oxide or copper(II) carbonate to a plastic beaker containing an excess of 40% hydrofluoric acid.

-

Stir the mixture gently with a plastic stirring rod until the copper salt is completely dissolved. The reaction is exothermic and will generate heat.

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

Cover the beaker with a perforated plastic film to allow for slow evaporation of the solvent.

-

Place the beaker in a vibration-free environment.

-

Blue crystals of CuF₂·2H₂O will form over a period of several days to a week.

-

Once crystals of suitable size and quality have formed, they can be carefully isolated from the mother liquor.

Safety Precautions: Hydrofluoric acid is extremely corrosive and toxic. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, a lab coat, and chemical splash goggles. Calcium gluconate gel should be readily available as an antidote for HF exposure.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the determination of the crystal structure of this compound using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker APEX-II CCD)

-

Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å)

-

Low-temperature device (e.g., Oxford Cryosystems)

Procedure:

-

A suitable single crystal of CuF₂·2H₂O is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations and improve data quality.

-

The crystal is centered in the X-ray beam.

-

A preliminary data collection is performed to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of frames.

-

The collected data is processed, including integration of the reflection intensities and correction for absorption.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically or placed in calculated positions.

Visualization of the Coordination Environment

The coordination of the copper(II) ion in hydrated copper(II) fluoride can be visualized as a distorted octahedron. The following diagram illustrates this arrangement.

Caption: Distorted octahedral coordination of the Cu(II) ion in hydrated copper(II) fluoride.

Conclusion

The molecular geometry of hydrated copper(II) fluoride is characterized by a distorted octahedral coordination around the central copper(II) ion, a consequence of the Jahn-Teller effect. The precise structural parameters, determined through single-crystal X-ray diffraction, reveal a complex interplay of ionic and hydrogen bonding that defines the crystal lattice. The detailed experimental protocols provided in this guide offer a framework for the synthesis and structural characterization of this and related coordination compounds, which is fundamental for advancements in materials science and drug development.

References

An In-depth Technical Guide on the Hygroscopic Nature of Copper(II) Fluoride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physical and Chemical Properties

A summary of the key physical and chemical properties of both anhydrous copper(II) fluoride and its dihydrate form is presented in Table 1. Understanding these properties is crucial for handling, storage, and application of this compound.

Table 1: Physical and Chemical Properties of Copper(II) Fluoride and Its Dihydrate

| Property | Copper(II) Fluoride (Anhydrous) | Copper(II) Fluoride Dihydrate |

| Chemical Formula | CuF₂ | CuF₂·2H₂O |

| Molar Mass | 101.54 g/mol | 137.57 g/mol [2] |

| Appearance | White crystalline powder[1] | Blue crystalline solid[1] |

| Density | 4.23 g/cm³ | 2.93 g/mL at 25 °C[3] |

| Melting Point | 950 °C (decomposes) | Decomposes at 130 °C[1] |

| Solubility in Water | Slightly soluble; hydrolyzes in hot water[1] | Slightly soluble in cold water, decomposes in hot water[3] |

| Hygroscopicity | Hygroscopic[1] | Stable hydrate, but will lose water upon heating |

Hygroscopic Nature and Thermal Stability

The hygroscopic nature of anhydrous copper(II) fluoride is a key characteristic, leading to the absorption of atmospheric moisture to form the more stable dihydrate. While detailed water vapor sorption isotherms for CuF₂·2H₂O are not publicly available, the thermal behavior of the dihydrate provides insight into its water retention properties.

Thermal decomposition studies, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), have shown that this compound undergoes a two-stage decomposition.[4] The initial stage, occurring at approximately 132°C, involves the loss of water molecules.[4] A study by Haendler and Wheeler reported the formation of an intermediate, CuOHF·CuF₂, upon initial heating.[4] Further heating to around 420°C results in the decomposition of this intermediate into copper(II) oxide (CuO) and copper(II) fluoride (CuF₂).[4]

Experimental Protocols for Hygroscopicity and Water Content Analysis

To quantitatively assess the hygroscopic nature and water content of materials like this compound, several standard experimental techniques are employed. These include Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[5][6] This method is ideal for determining water sorption and desorption isotherms, which provide information on the hygroscopic behavior, stability, and phase transitions of a material.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-10 mg) is placed on a microbalance within the DVS instrument.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen or air (0% RH) at a set temperature (e.g., 25 °C) until a stable mass is achieved.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument waits for the sample mass to equilibrate before proceeding to the next humidity level.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption profile.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the sorption and desorption isotherms.

References

Chemical formula and molar mass of copper(II) fluoride dihydrate

An In-depth Technical Guide to Copper(II) Fluoride Dihydrate

This guide provides a comprehensive overview of this compound (CuF₂·2H₂O), a significant compound in various chemical applications. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis protocols, and catalytic applications, with a focus on experimental and technical data.

Chemical and Physical Properties

This compound is a blue crystalline solid.[1][2] The anhydrous form, copper(II) fluoride (CuF₂), is a white, hygroscopic crystalline powder.[1][2] The dihydrate form is slightly soluble in cold water and decomposes in hot water.[2] It is soluble in various acids, including hydrochloric, hydrofluoric, and nitric acid, as well as in ethanol.[2]

Table 1: Quantitative Data for Copper(II) Fluoride Anhydrous and Dihydrate

| Property | Copper(II) Fluoride (Anhydrous) | This compound |

| Chemical Formula | CuF₂ | CuF₂·2H₂O |

| Molar Mass | 101.543 g/mol [1] | 137.57 g/mol [3][4] |

| Appearance | White crystalline powder[1][2] | Blue crystalline solid[1][2] |

| Density | 4.23 g/cm³[1] | 2.934 g/cm³[1][2] |

| Melting Point | 836 °C (decomposes)[1] | >130 °C (decomposes)[4] |

| Crystal Structure | Monoclinic[1][5] | Monoclinic[6] |

Crystal Structure

The crystal structure of this compound has been determined using single-crystal X-ray diffraction. It possesses a monoclinic unit cell.[6] The copper(II) ion is in a distorted octahedral coordination environment, a consequence of the Jahn-Teller effect for a d⁹ metal ion.[1] In the dihydrate, the copper atom is coordinated to two fluorine atoms and two water oxygen atoms at shorter distances, with two additional fluorine atoms at a greater distance, leading to a [4+2] coordination geometry.[6] This arrangement also features significant hydrogen bonding between the water molecules and neighboring fluoride ions.[6]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a copper(II) salt with hydrofluoric acid.[2]

Objective: To synthesize this compound from copper(II) carbonate.

Materials:

-

Copper(II) carbonate (CuCO₃)

-

40% Hydrofluoric acid (HF)

-

Distilled water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker and filtration apparatus

-

Fume hood

Procedure:

-

In a fume hood, dissolve copper(II) carbonate in an excess of 40% hydrofluoric acid with constant stirring. The reaction will produce carbon dioxide gas.

-

Continue stirring the solution until the evolution of gas ceases, indicating the complete reaction of the carbonate.

-

Gently heat the resulting solution to concentrate it, promoting the crystallization of this compound.

-

Allow the solution to cool, which will result in the precipitation of blue crystals of CuF₂·2H₂O.

-

Isolate the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water, followed by a wash with ethanol to facilitate drying.

-

Dry the crystals under vacuum at a low temperature to prevent decomposition.

Safety Precautions: Hydrofluoric acid is highly toxic and corrosive.[1] All procedures involving HF must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Application in Catalysis: Deoxyfluorination

Copper(II) fluoride can be utilized as a catalyst in deoxyfluorination reactions, converting alcohols to alkyl fluorides, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals.[7][8]

Objective: General protocol for the copper-catalyzed deoxyfluorination of a primary or secondary alcohol.

Materials:

-

Copper(II) fluoride (CuF₂)

-

Alcohol substrate

-

Deoxyfluorination reagent (e.g., an O-alkylisourea adduct formed in situ)[7]

-

Anhydrous organic solvent (e.g., acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis

-

Stirring and heating apparatus

Procedure:

-

Set up a reaction vessel under an inert atmosphere.

-

To the vessel, add the alcohol substrate and the anhydrous solvent.

-

Add the reagents required for the in situ formation of the activating species (e.g., O-alkylisourea).[7]

-

Add copper(II) fluoride to the reaction mixture.

-

Heat the mixture to the specified reaction temperature and stir for the required duration.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture and quench it appropriately.

-

Perform an aqueous workup to remove the catalyst and other water-soluble byproducts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product using techniques such as column chromatography to obtain the desired alkyl fluoride.

Visualizations

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Simplified Catalytic Cycle for Copper-Catalyzed Fluorination

The mechanism for copper-catalyzed fluorination reactions can be complex and substrate-dependent. Often, a Cu(I)/Cu(III) catalytic cycle is proposed.[9]

Caption: Simplified Cu(I)/Cu(III) catalytic cycle in aryl fluorination.

References

- 1. Copper(II) fluoride - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

Characterization of Novel Copper Fluoride Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper fluoride complexes represent a burgeoning field of study with significant potential across diverse scientific disciplines, including catalysis, materials science, and medicinal chemistry. The unique physicochemical properties imparted by the highly electronegative fluorine atom, when coordinated with the versatile redox chemistry of copper, give rise to novel compounds with intriguing structural motifs and reactivities. This technical guide provides an in-depth overview of the initial characterization of these innovative complexes, focusing on synthetic methodologies, structural elucidation, and key analytical techniques. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the exploration and application of these promising molecules.

Synthetic Methodologies

The synthesis of copper fluoride complexes can be broadly categorized into several approaches, each offering distinct advantages depending on the desired oxidation state of the copper center and the nature of the ancillary ligands.

General Experimental Workflow for Synthesis

The synthesis of copper(II) fluoride complexes often involves the reaction of a copper(II) salt with a fluorine-containing ligand in a suitable solvent. The following diagram illustrates a typical experimental workflow.

Caption: A generalized experimental workflow for the synthesis of copper(II) fluoride complexes.

Key Experimental Protocols

Synthesis of Copper(II) Complexes with Fluorine-Containing Reduced Schiff Base Ligands: Novel copper(II) complexes can be prepared by adding an ethanolic solution of copper(II) chloride to solutions of the respective reduced Schiff base ligands in ethanol. The resulting solid products are then recrystallized from an ethanol/acetonitrile medium to obtain single crystals suitable for X-ray diffraction.[1]

Synthesis of 2D Copper(II) Coordination Polymers: These polymers are synthesized by reacting a copper(II) salt, such as Cu(NO₃)₂·3H₂O, with a flexible fluorinated ligand like 1,4-bis(4-pyridylmethyl)tetrafluorobenzene (bpf) in a solvent system like ethanol and water. The slow addition of a guest aromatic molecule can lead to the formation of crystalline coordination polymers.[2]

Preparation of High-Purity Copper(II) Fluoride: High-purity CuF₂ can be prepared by the fluorination of copper hydroxyfluoride (CuOHF). The process involves passing fluorine gas over CuOHF in a copper boat while increasing the temperature to 525°C and holding it for 30 minutes. This method is advantageous as CuOHF can be obtained with low metallic impurities, and the gaseous byproducts are easily removed.[3]

Synthesis of a Stable Copper(III) Fluoride Complex: The first stable and isolable Cu(III)-F complex, [PPh₄][CuIII(CF₃)₃F], was synthesized via a multi-step process. It began with the addition of a chloride to [CuIII(CF₃)₃(py)] to yield [PPh₄][CuIII(CF₃)₃Cl(py)], followed by treatment with AgF.[4]

Structural and Physicochemical Characterization

A comprehensive characterization of novel copper fluoride complexes is crucial to understanding their structure-property relationships. A combination of spectroscopic and analytical techniques is typically employed.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline complex. This technique provides invaluable data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Crystal Structure of Copper(II) Fluoride: Anhydrous copper(II) fluoride (CuF₂) possesses a monoclinic crystal structure. The copper ion exhibits a distorted octahedral [4+2] coordination geometry, a consequence of the Jahn-Teller effect in the d⁹ copper(II) ion. This results in a distorted rutile-type structure.[5] The Cu²⁺ ion is bonded to six F¹⁻ atoms, forming a network of corner and edge-sharing CuF₆ octahedra.[6]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [6] |

| a (Å) | 3.32 | [7] |

| b (Å) | 4.54 | [7] |

| c (Å) | 4.59 | [7] |

| β (°) | 83° 20' | [7] |

| Cu-F Bond Distances (Å) | 1.91 - 2.28 | [6] |

Spectroscopic Techniques

A variety of spectroscopic methods are utilized to probe the electronic structure and bonding within copper fluoride complexes.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identifies characteristic vibrational frequencies of functional groups, including Cu-F and Cu-ligand bonds.[8] |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which are indicative of the copper ion's coordination environment and oxidation state.[9][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Primarily used for characterizing diamagnetic complexes or the organic ligands in paramagnetic complexes. Can also be used to study the structure of novel complexes, such as the full characterization of the Cu(III) halides.[4] |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | A powerful technique for studying paramagnetic copper(II) complexes, providing insights into the electronic environment of the copper center.[9] |

| X-ray Absorption Spectroscopy (XAS) | Probes the local atomic structure and electronic state of the copper atoms.[11] |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition pathways of copper fluoride complexes.

Thermal Decomposition of Copper(II) Fluoride Dihydrate: The thermal decomposition of CuF₂·2H₂O occurs in two stages. The first stage, at approximately 132°C, involves the formation of CuOHF·CuF₂. The second stage, at around 420°C, results in the decomposition to copper(II) oxide (CuO) and copper(II) fluoride (CuF₂).[12]

Thermal Decomposition of Copper Hydroxyfluoride (CuOHF): CuOHF also undergoes a two-stage decomposition. It first forms CuOHF·CuF₂ at about 345°C, which then decomposes at approximately 420°C to CuO and CuF₂.[13]

The following diagram illustrates a potential reaction pathway for the thermal decomposition of CuF₂·2H₂O.

Caption: A simplified reaction pathway for the thermal decomposition of this compound.

Potential Applications

The unique properties of novel copper fluoride complexes make them attractive candidates for a range of applications.

-

Catalysis: Copper fluoride complexes have shown promise as catalysts in various organic transformations, including fluorination reactions.[14][15] For instance, they can be used to synthesize fluorinated aromatic hydrocarbons.[5]

-

Materials Science: These complexes are being investigated for use in electronic devices and as precursors for high-purity metal fluorides.[3][16] Copper(II) fluoride, in particular, has potential as a cathode material in high-energy-density batteries.[3][17][18]

-

Drug Development: The incorporation of fluorine can significantly alter the biological activity of molecules. Copper complexes with fluorine-containing ligands have demonstrated marked cytotoxicity in cancer cell lines, suggesting their potential as therapeutic agents.[1]

Conclusion

The initial characterization of novel copper fluoride complexes reveals a rich and diverse area of inorganic chemistry. The methodologies and analytical techniques outlined in this guide provide a foundational framework for researchers to synthesize and elucidate the properties of these fascinating compounds. As our understanding of their structure and reactivity deepens, the potential for their application in catalysis, materials science, and medicine will undoubtedly continue to expand, paving the way for significant scientific and technological advancements.

References